molecular formula C19H19NO B5321748 1-{[benzyl(methyl)amino]methyl}-2-naphthol

1-{[benzyl(methyl)amino]methyl}-2-naphthol

Cat. No. B5321748
M. Wt: 277.4 g/mol
InChI Key: OGPNOYCZRBAADM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-{[benzyl(methyl)amino]methyl}-2-naphthol derivatives has been explored through various methods, demonstrating the compound's accessibility. A notable approach includes the use of hybrid and efficient catalysts under solvent-free conditions, highlighting operational simplicity, recyclability of the catalyst, and excellent yields (Benzekri et al., 2020). Other methods involve Brønsted acidic ionic liquids and sodium dodecyl sulfate in water, offering advantages such as short reaction times and high yields (Shaterian & Hosseinian, 2015) (Kumar, Rao, & Rao, 2010).

Molecular Structure Analysis

The molecular structure of this compound derivatives has been a subject of study to understand the influence of substituents on the compound's assembly and properties. Investigations into methyl- or methoxy-substituted structures reveal the role of C-H...π interactions in determining the overall crystal packing and orientation of aromatic units (Capozzi, Terraneo, & Cardellicchio, 2019).

Chemical Reactions and Properties

Research has delved into the chemical reactions involving this compound, illustrating its versatility. For instance, its involvement in multicomponent synthesis under solvent-free conditions and the formation of derivatives through various catalytic processes indicates its reactivity and utility in synthesizing biologically active compounds (Hosseinian & Shaterian, 2012).

Physical Properties Analysis

The synthesis and structure-activity relationships of derivatives of this compound highlight their potential as potent inhibitors and their anti-inflammatory activity. The study of structure on in vitro and in vivo activity sheds light on the physical properties that contribute to its biological efficacy (Batt et al., 1990).

Chemical Properties Analysis

Advances in the chemical properties of this compound derivatives have been made through the exploration of base-promoted divergent annulation and the development of benzannulation reactions. These studies provide insights into the compound's regioselectivity, functional group compatibility, and substrate-controlled synthesis, demonstrating its chemical versatility and potential for creating diverse molecular architectures (Ye et al., 2022).

Safety and Hazards

The safety and hazards associated with “1-{[benzyl(methyl)amino]methyl}-2-naphthol” would depend on factors such as its reactivity, toxicity, and handling procedures. Proper safety data sheets should be consulted before handling this compound .

Future Directions

The future directions for research on “1-{[benzyl(methyl)amino]methyl}-2-naphthol” could include exploring its potential uses in various fields, such as pharmaceuticals or materials science, and developing more efficient methods for its synthesis .

Biochemical Analysis

Biochemical Properties

It is known that benzyl and methyl groups can participate in various biochemical reactions . The compound might interact with enzymes, proteins, and other biomolecules, but the exact nature of these interactions is yet to be determined.

Molecular Mechanism

It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

properties

IUPAC Name

1-[[benzyl(methyl)amino]methyl]naphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO/c1-20(13-15-7-3-2-4-8-15)14-18-17-10-6-5-9-16(17)11-12-19(18)21/h2-12,21H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGPNOYCZRBAADM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)CC2=C(C=CC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901324955
Record name 1-[[benzyl(methyl)amino]methyl]naphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901324955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198356
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

346612-95-1
Record name 1-[[benzyl(methyl)amino]methyl]naphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901324955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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